molecular formula C27H23N3O3S B13363441 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide

Cat. No.: B13363441
M. Wt: 469.6 g/mol
InChI Key: WTJZUNQUXKHTFX-NTEUORMPSA-N
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Description

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 5-acetyl-3-cyano-6-methyl-4-styrylpyridine-2(1H)-thione with ethyl chloroacetate in the presence of sodium acetate trihydrate in ethanol under reflux conditions . The product is then purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the acetyl and cyano groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring and other functional groups allow for substitution reactions, which can be used to modify the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring and other functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetate
  • **5-acetyl-3-cyano-6-methyl-4-styrylpyridine-2(1H)-thione

Uniqueness

What sets 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanyl-N-(4-acetylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-17-26(19(3)32)23(14-9-20-7-5-4-6-8-20)24(15-28)27(29-17)34-16-25(33)30-22-12-10-21(11-13-22)18(2)31/h4-14H,16H2,1-3H3,(H,30,33)/b14-9+

InChI Key

WTJZUNQUXKHTFX-NTEUORMPSA-N

Isomeric SMILES

CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)/C=C/C3=CC=CC=C3)C(=O)C

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C=CC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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